molecular formula C20H22ClN5O B2693706 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride CAS No. 2418691-63-9

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride

Cat. No.: B2693706
CAS No.: 2418691-63-9
M. Wt: 383.88
InChI Key: WVZIXRWORUPXQZ-VNBNARKCSA-N
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Description

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride is a chemical compound of interest in scientific research for its potential as a biologically active scaffold. The structure of this compound, which features a 1,2,3-triazole-4-carboxamide core, is frequently explored in medicinal chemistry for developing novel therapeutic agents . Compounds containing the triazole-carboxamide motif have demonstrated significant potential in various research areas. For instance, similar scaffolds have been investigated as potent inhibitors of bacterial DNA gyrase, a key target for new antibiotics, showing activity against pathogens like Mycobacterium tuberculosis . In other studies, triazole-carboxamide derivatives have been designed as highly effective inhibitors of the Pregnane X Receptor (PXR), with potential applications in managing drug-drug interactions . Furthermore, this chemical class has also been utilized in the development of novel α-glucosidase inhibitors for diabetes research . The presence of both the triazole ring and the carboxamide group contributes to the molecule's ability to engage in key hydrogen bonding and dipole interactions within biological targets, making it a versatile building block for drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. The specific suppliers for this compound can be found on global chemical marketplace platforms .

Properties

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O.ClH/c21-14-20(15-7-3-1-4-8-15)11-16(12-20)23-19(26)18-13-22-24-25(18)17-9-5-2-6-10-17;/h1-10,13,16H,11-12,14,21H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZIXRWORUPXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)C2=CC=CC=C2)NC(=O)C3=CN=NN3C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of an aminomethyl group and a phenylcyclobutyl moiety contributes to its lipophilicity and ability to penetrate biological membranes.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation.
  • Modulation of Receptor Activity : The compound may interact with various receptors, affecting signaling pathways related to inflammation and cell survival.
  • Antibacterial Properties : There is emerging evidence that compounds with similar structures exhibit antibacterial activity, suggesting potential applications in treating infections.

Biological Activity Data

Activity Mechanism Reference
AnticancerInhibition of IDO1
AntibacterialDisruption of bacterial cell wall
Anti-inflammatoryModulation of cytokine release

1. Anticancer Activity

A study focused on the inhibition of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the tryptophan metabolic pathway often exploited by tumors to evade immune detection. The compound demonstrated significant inhibition in vitro and showed promise in vivo within human ovarian cancer xenograft models, suggesting its potential as a therapeutic agent in cancer immunotherapy .

2. Antibacterial Efficacy

Research has indicated that similar compounds possess antibacterial properties against several strains of bacteria. A comparative analysis showed that derivatives of triazole compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating a potential broad-spectrum antibacterial application .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology is crucial for evaluating the safety and efficacy of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide; hydrochloride:

  • Absorption : The compound's lipophilicity suggests good oral bioavailability.
  • Distribution : Its ability to cross the blood-brain barrier could be beneficial for central nervous system-targeted therapies.
  • Metabolism : Initial studies indicate hepatic metabolism with potential for drug-drug interactions.
  • Excretion : Primarily renal excretion has been observed in related compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (heterocyclic cores, cyclobutyl/aryl groups, or carboxamide linkages) and are analyzed for comparative insights:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Heterocycle Substituents Molecular Formula (Salt) Molecular Weight Key Features
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride (Target) Triazole 3-phenyltriazole, cyclobutyl-aminomethyl Likely C₂₀H₂₂ClN₅O (estimated) ~396 g/mol Rigid cyclobutyl, triazole H-bonding
3-(Propan-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-1,2-oxazole-5-carboxamide hydrochloride Oxazole Isopropyl, cyclobutyl-aminomethyl C₁₈H₂₄ClN₃O₂ 349.86 g/mol Oxazole core, lipophilic isopropyl
5212 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride Thiazole 3,4-dichloro, cyclobutyl-aminomethyl Not provided Not provided Thiazole, electron-withdrawing Cl
CP-802079 hydrochloride hydrate Thiazole 4-chlorophenyl, thiazole-carbonyl C₂₂H₂₁ClN₂O₄S·xHCl·yH₂O 444.93 (free base) GPCR ligand potential, chlorophenyl
4-amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride Oxadiazole Ethoxyphenyl, aminoethyl C₁₄H₂₀ClN₅O₃ 341.79 g/mol Oxadiazole, polar ethoxy group

Key Findings from Comparative Analysis

Heterocyclic Core Influence
  • Triazole (Target Compound) : The 1,2,4-triazole core enables strong hydrogen-bonding interactions, enhancing target binding affinity compared to oxazole or thiazole analogs. Triazoles also exhibit superior metabolic stability due to resistance to oxidative degradation .
  • Oxazole/Thiazole (Compounds ): Oxazole and thiazole rings offer reduced polarity, increasing lipophilicity (logP).
  • Oxadiazole (Compound ) : The 1,2,5-oxadiazole (furazan) ring is more polar than triazole, improving aqueous solubility but reducing membrane permeability.
Substituent Effects
  • The aminomethyl moiety may serve as a protonatable group, enhancing solubility in acidic environments (e.g., gastric absorption) .
  • Aryl Substituents : The target’s 3-phenyltriazole and ’s 4-chlorophenyl groups contribute to π-π stacking interactions. Chlorinated aryl groups (e.g., in ) increase lipophilicity and may improve blood-brain barrier penetration but risk off-target toxicity.

Q & A

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
When handling this compound, adhere to the following protocols:

  • Personal Protective Equipment (PPE): Use safety glasses, face shields, and chemically resistant gloves (e.g., nitrile) inspected before use. Follow proper glove removal techniques to avoid contamination .
  • Engineering Controls: Work in a fume hood to minimize inhalation risks. Ensure proper ventilation and use closed systems for reactions involving volatile intermediates.
  • Hygiene Practices: Wash hands thoroughly after handling and before breaks. Decontaminate surfaces post-experiment .
  • Training: Complete safety exams (e.g., 100% score on lab safety tests) before initiating experimental work .

Basic: What spectroscopic and chromatographic methods are used for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups and confirms cyclobutyl and triazole ring connectivity. For example, coupling constants in ¹H NMR can resolve stereochemistry at the aminomethyl group .
  • High-Performance Liquid Chromatography (HPLC): Purity ≥98% (HPLC) is standard, using C18 columns and UV detection at 254 nm. Gradient elution with acetonitrile/water (0.1% TFA) resolves polar impurities .
  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) and detects degradation products .

Advanced: How can computational modeling optimize the synthesis pathway and reaction conditions?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to map energetics of cyclobutyl ring formation and triazole coupling. Identify transition states to avoid high-energy intermediates .
  • Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts for amide bond formation.
  • Feedback Loops: Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine reaction parameters iteratively .

Advanced: How can Design of Experiments (DoE) resolve contradictions in reported yield variations for this compound?

Answer:

  • Factor Screening: Apply Plackett-Burman designs to test variables (e.g., temperature, stoichiometry, catalyst loading) and identify critical factors affecting yield discrepancies .
  • Response Surface Methodology (RSM): Use central composite designs to model nonlinear relationships. For example, optimize phenylcyclobutyl intermediate stability at elevated temperatures .
  • Robustness Testing: Introduce deliberate perturbations (e.g., ±5% reagent excess) to assess reproducibility across labs. Statistical analysis (ANOVA) quantifies factor significance .

Advanced: What strategies are recommended for resolving conflicting data in solubility and stability studies?

Answer:

  • Controlled Replication: Standardize solvents (e.g., DMSO for solubility assays) and storage conditions (e.g., -20°C under argon) to minimize variability. Use lyophilization for hydrochloride salt stability testing .
  • High-Throughput Screening (HTS): Employ automated platforms to test solubility in 96-well plates under varied pH and ionic strengths. Cross-validate with dynamic light scattering (DLS) for aggregation analysis .
  • Degradation Pathway Analysis: Use LC-MS/MS to identify hydrolytic or oxidative byproducts. Compare accelerated stability studies (40°C/75% RH) with real-time data to reconcile discrepancies .

Basic: What synthetic routes are reported for the aminomethyl-phenylcyclobutyl scaffold?

Answer:

  • Cyclobutane Ring Formation: Photochemical [2+2] cycloaddition of styrene derivatives, followed by aminomethylation via reductive amination (e.g., NaBH3CN with formaldehyde) .
  • Triazole Coupling: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the triazole-carboxamide moiety. Purify intermediates via silica gel chromatography (hexane/EtOAc gradients) .
  • Salt Formation: Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt. Confirm stoichiometry via elemental analysis .

Advanced: How can membrane separation technologies improve purification efficiency?

Answer:

  • Nanofiltration (NF): Use 200–300 Da membranes to separate unreacted small molecules (e.g., phenylacetylene) from the target compound. Optimize transmembrane pressure to reduce fouling .
  • Reverse Osmosis (RO): Concentrate aqueous reaction mixtures post-extraction. Pair with diafiltration to remove salts (e.g., excess HCl) .
  • Hybrid Systems: Combine membrane separation with centrifugal partition chromatography (CPC) for multi-gram scalability .

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